molecular formula C12H14N2O4S B2436166 Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate CAS No. 477856-55-6

Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No.: B2436166
CAS No.: 477856-55-6
M. Wt: 282.31
InChI Key: APKBEZJORBUVKT-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is an organic compound that features a tert-butyl ester group, a furan ring, and an oxadiazole ring

Properties

IUPAC Name

tert-butyl 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-12(2,3)18-9(15)7-19-11-14-13-10(17-11)8-5-4-6-16-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKBEZJORBUVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NN=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

Procedure (Adapted from):

  • Furan-2-carbohydrazide synthesis : Furan-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in methanol to yield methyl furan-2-carboxylate, followed by hydrazine hydrate (1.5 equiv) to form the hydrazide.
  • Dithiocarbazate formation : The hydrazide reacts with CS₂ (1.2 equiv) and KOH (1.0 equiv) in methanol under reflux (12–15 h), forming potassium dithiocarbazate.
  • Oxidative cyclization : The intermediate is treated with concentrated HCl at 0–5°C, inducing cyclization to 5-(2-furyl)-1,3,4-oxadiazole-2-thiol.

Optimization Notes :

  • Yield : 68–72% after recrystallization (ethanol/water).
  • Critical parameter : Strict temperature control during cyclization minimizes disulfide byproducts.

Oxidative Cyclization of Acylthiosemicarbazides

Procedure (Adapted from):

  • Hydrazone formation : Furan-2-carbohydrazide (1.0 equiv) reacts with benzaldehyde derivatives (1.2 equiv) in ethanol under reflux, forming acylthiosemicarbazides.
  • Iodine-mediated cyclization : The hydrazone is treated with iodine (1.5 equiv) in DMF at 80°C for 4 h, yielding the oxadiazole-thiol.

Optimization Notes :

  • Yield : 65–70%.
  • Advantage : Higher regioselectivity compared to CS₂-based methods.

Alkylation with Tert-Butyl Bromoacetate

The oxadiazole-thiol undergoes nucleophilic substitution to introduce the sulfanylacetate moiety.

Procedure (Adapted from):

  • Reaction setup : 5-(2-furyl)-1,3,4-oxadiazole-2-thiol (1.0 equiv) is dissolved in anhydrous THF under nitrogen. Sodium hydride (1.2 equiv) is added at 0°C, followed by tert-butyl bromoacetate (1.1 equiv).
  • Reaction progression : The mixture is stirred at 25°C for 6 h, then quenched with ice-water.
  • Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Optimization Notes :

  • Yield : 75–80%.
  • Key factor : Anhydrous conditions prevent ester hydrolysis.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines oxadiazole formation and alkylation in a single pot:

  • Furan-2-carbohydrazide, CS₂, and tert-butyl bromoacetate are reacted in DMF with K₂CO₃ (2.0 equiv) at 100°C for 8 h.
  • Yield : 60–65%.

Solid-Phase Synthesis

Immobilized hydrazide on Wang resin undergoes cyclization and alkylation sequentially, enabling facile purification:

  • Resin-bound hydrazide : Reacted with CS₂ and TFA/CH₂Cl₂ for cyclization.
  • Alkylation : Treated with tert-butyl bromoacetate and DIEA in DMF.
  • Cleavage : TFA/CH₂Cl₂ releases the final product.
  • Yield : 55–60%.

Analytical Characterization Data

Property Value Method Reference
Molecular Formula C₁₂H₁₄N₂O₄S HRMS
Molecular Weight 282.32 g/mol ESI-MS
Boiling Point 391.7±48.0°C (Predicted) Computational
Density 1.30±0.1 g/cm³ (Predicted) Computational
pKa -6.57±0.45 (Predicted) Computational
¹H NMR (CDCl₃) δ 1.45 (s, 9H), 3.85 (s, 2H), 400 MHz
6.55 (m, 1H), 7.25 (m, 2H)

Industrial-Scale Considerations

Patent CN105461690A highlights critical parameters for scalability:

  • Solvent selection : Anhydrous methyl-THF enhances reaction homogeneity and simplifies recycling.
  • Catalyst : Sodium hydride (60% dispersion in oil) ensures consistent activity.
  • Cost analysis : Bulk synthesis reduces raw material costs by 40% compared to small-scale routes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The sulfanyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a thiophene ring instead of a furan ring.

    Tert-butyl 2-{[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyridine analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 282.32 g/mol. The compound features a tert-butyl group, a furan ring, and an oxadiazole moiety linked by a sulfanyl group, which is crucial for its biological interactions .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Introduction of the Furan Ring : Typically done via coupling reactions such as Suzuki-Miyaura coupling.
  • Esterification : The tert-butyl group is introduced through esterification with tert-butyl alcohol in the presence of an acid catalyst .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may serve as a lead for developing new antimicrobial agents. Compounds containing oxadiazole and furan rings are known to exhibit potent antimicrobial properties .

Anticancer Potential

The compound has been investigated for its anticancer properties. Its structural similarity to other known anticancer agents suggests it may interact with cellular pathways involved in tumor growth and proliferation .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within cells. The oxadiazole moiety may enhance stability and bioavailability, potentially allowing for more effective modulation of biological targets .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals interesting insights into its unique properties:

Compound NameStructure FeaturesBiological Activity
5-tert-butyl-3-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-1,3,4-oxadiazol-2-oneContains oxadiazole and chloro groupsAntimicrobial
Methyl 2-{[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetateSimilar sulfanyl and furan componentsAnticancer
5-amino-2-tert-butyl-4-(trifluoromethyl)phenolContains tert-butyl and phenolic structuresAnti-inflammatory

This table highlights the potential areas for further research into this compound's efficacy in various applications .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Testing : In vitro studies demonstrated that the compound inhibits the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents.
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that this compound induces apoptosis through caspase activation pathways.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate?

A common approach involves nucleophilic substitution between tert-butyl 2-chlorosulfanylacetate and 5-(2-furyl)-1,3,4-oxadiazole-2-thiol. The reaction typically requires a base (e.g., K₂CO₃ or NaH) in anhydrous acetone or DMF under reflux (5–10 hours) . Purification is achieved via solvent evaporation and column chromatography. Alternative routes may use tert-butyl cyanoacetate derivatives coupled with furan-containing oxadiazoles, though yields vary depending on steric and electronic effects of substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the ester group (δ ~1.4 ppm for tert-butyl protons; δ ~170–175 ppm for carbonyl carbons) and furyl/oxadiazole moieties (aromatic protons δ ~6.5–8.0 ppm; oxadiazole carbons δ ~150–160 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • IR : Stretching frequencies for C=O (ester, ~1730 cm⁻¹) and C-S (thioether, ~650 cm⁻¹) are diagnostic .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies should include:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures.
  • Hydrolytic stability : Incubation in buffers (pH 1–13) at 25–60°C, monitored via HPLC .
  • Light sensitivity : Exposure to UV-Vis radiation (300–800 nm) with periodic sampling for degradation product analysis.

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

The tert-butyl group acts as a steric shield, reducing unwanted side reactions (e.g., β-hydride elimination) in palladium-catalyzed couplings. However, its electron-donating nature may slow oxidative addition steps. Computational studies (DFT) comparing tert-butyl with smaller esters (e.g., methyl) reveal differences in transition-state energies, particularly in Suzuki-Miyaura reactions involving the oxadiazole ring .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from:

  • Solvent polarity : Lower yields in THF (ε = 7.5) vs. DMF (ε = 36.7) due to poor nucleophile activation .
  • Base selection : NaH (stronger base) may lead to ester hydrolysis side reactions, whereas K₂CO₃ provides milder conditions .
    A systematic study comparing bases (NaH, K₂CO₃, DBU) and solvents (DMF, acetone, THF) with kinetic monitoring (e.g., in situ IR) is recommended to optimize conditions.

Q. What strategies are effective for resolving racemic mixtures of chiral derivatives of this compound?

Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) achieves baseline separation of enantiomers. Alternatively, diastereomeric salt formation with (-)-menthol or (+)-camphorsulfonic acid can be employed. Stereochemical assignments require X-ray crystallography (as in related oxadiazole structures ) or electronic circular dichroism (ECD) .

Q. How does the furyl-oxadiazole moiety modulate biological activity in antimicrobial assays?

Preliminary studies on analogous compounds show that the furyl group enhances membrane permeability via lipophilic interactions, while the oxadiazole ring participates in hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase). Structure-activity relationship (SAR) studies should pair MIC (Minimum Inhibitory Concentration) assays with molecular docking against target proteins .

Data Contradictions and Methodological Solutions

Issue Conflicting Evidence Resolution Strategy
Variability in NMR shiftsδ 170–175 ppm (C=O) vs. δ 168 ppm in analogs Use internal standards (e.g., TMS) and deuterated solvents; compare with computed NMR .
Discrepant reaction yields45% in DMF vs. 28% in THF Conduct kinetic profiling under inert atmosphere to exclude moisture effects.
Biological activity variabilityInconsistent MIC values across labsStandardize assay protocols (CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922).

Key Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert gas purging to prevent ester hydrolysis.
  • Characterization : Combine experimental and computed spectroscopic data for unambiguous assignments.
  • Biological Testing : Include positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., MTT on HEK-293 cells) to validate selectivity.

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